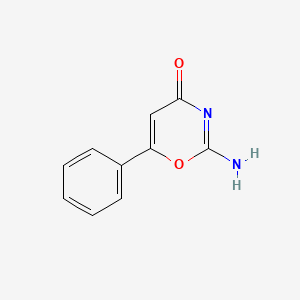

2-Amino-6-phenyl-1,3-oxazine-4-one

説明

Structure

3D Structure

特性

分子式 |

C10H8N2O2 |

|---|---|

分子量 |

188.18 g/mol |

IUPAC名 |

2-amino-6-phenyl-1,3-oxazin-4-one |

InChI |

InChI=1S/C10H8N2O2/c11-10-12-9(13)6-8(14-10)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13) |

InChIキー |

LYPBBLWHWXCLDP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC(=O)N=C(O2)N |

製品の起源 |

United States |

Synthetic Methodologies for 2 Amino 6 Phenyl 1,3 Oxazine 4 One Derivatives

Classical Approaches in 1,3-Oxazine-4-one Synthesis

Classical methods for the synthesis of 1,3-oxazine-4-ones often rely on the principles of condensation and cyclization reactions, which have been foundational in heterocyclic chemistry. These approaches are valued for their reliability and the accessibility of starting materials.

Multi-component Reactions (MCRs) for 2-Amino-1,3-oxazine Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govorganic-chemistry.org This approach is particularly advantageous for creating molecular diversity and is well-suited for the synthesis of 2-amino-1,3-oxazine derivatives.

The condensation of aldehydes, carboxylic acids, and ammonia (B1221849) or its equivalents represents a fundamental MCR approach to constructing heterocyclic rings. In the context of 2-amino-1,3-oxazine-4-one synthesis, this strategy would involve the reaction of a β-keto acid (or its precursor), an aldehyde (like benzaldehyde (B42025) for the 6-phenyl substituent), and a source of the 2-amino group, such as cyanamide (B42294) or a related reagent. The reaction proceeds through a series of condensation and cyclization steps to yield the desired oxazinone ring. The use of an acid or base catalyst is often necessary to facilitate the reaction. highfine.comnih.govnih.gov

A general representation of this approach involves the initial formation of an imine or a related intermediate from the aldehyde and the ammonia source, which then undergoes reaction with the enolate of the β-keto acid. Subsequent intramolecular cyclization and dehydration lead to the formation of the 1,3-oxazine-4-one ring. The specific reagents and conditions can be varied to optimize yields and access a range of derivatives.

Urea (B33335) and thiourea (B124793) are versatile reagents in heterocyclic synthesis, serving as a source of the N-C-N or N-C-S unit, respectively. In the synthesis of 2-amino-1,3-oxazine-4-ones, urea can react with a suitable 1,3-dicarbonyl compound or its equivalent in a cyclocondensation reaction. nih.gov For the synthesis of 2-amino-6-phenyl-1,3-oxazine-4-one, a key intermediate is often a chalcone (B49325) derivative.

This method typically involves the reaction of a chalcone (1-phenyl-3-aryl-2-propen-1-one) with urea in the presence of a catalyst. The reaction proceeds through the initial Michael addition of urea to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2-amino-1,3-oxazine-4-one ring. derpharmachemica.comresearchgate.net The use of thiourea in place of urea would lead to the corresponding 2-amino-1,3-thiazine-4-one derivative.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Chalcone derivative | Urea | Ethanolic NaOH, reflux | 2-Amino-1,3-oxazine-4-one derivative | derpharmachemica.com |

| Chalcone derivative | Thiourea | Basic catalyst | 2-Amino-1,3-thiazine-4-one derivative | researchgate.net |

| 1,3-Dicarbonyl compound | Urea | Acid or base catalyst | 2-Amino-1,3-oxazine-4-one derivative | nih.gov |

Cyclization Strategies for Oxazine-4-one Ring Systems

The formation of the oxazine-4-one ring through intramolecular cyclization is a common and effective strategy. These methods typically start with a linear precursor that already contains the necessary atoms and functional groups, which then undergoes ring closure under specific reaction conditions.

The cyclization of chalcones with urea is a prominent method for synthesizing 2-amino-1,3-oxazine-4-ones. actascientific.com Chalcones, which are α,β-unsaturated ketones, serve as excellent Michael acceptors. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) in ethanol. derpharmachemica.com

The mechanism involves the nucleophilic attack of urea on the β-carbon of the chalcone, leading to a Michael adduct. This is followed by an intramolecular cyclization where the amino group of the urea attacks the carbonyl carbon of the chalcone moiety. Subsequent dehydration and tautomerization result in the formation of the thermodynamically stable this compound ring. nih.gov Various substituted chalcones can be employed to generate a library of corresponding oxazinone derivatives. derpharmachemica.com

| Starting Chalcone | Reagent | Conditions | Product | Yield (%) | Reference |

| 1-Phenyl-3-(4-chlorophenyl)-2-propen-1-one | Urea | Ethanolic NaOH, Reflux | 2-Amino-6-phenyl-4-(4-chlorophenyl)-6H-1,3-oxazin-4-one | - | derpharmachemica.com |

| 1-Phenyl-3-(4-methoxyphenyl)-2-propen-1-one | Urea | Ethanolic NaOH, Reflux | 2-Amino-6-phenyl-4-(4-methoxyphenyl)-6H-1,3-oxazin-4-one | - | derpharmachemica.com |

| 1-Phenyl-3-(3-nitrophenyl)-2-propen-1-one | Urea | Ethanolic NaOH, Reflux | 2-Amino-6-phenyl-4-(3-nitrophenyl)-6H-1,3-oxazin-4-one | - | derpharmachemica.com |

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine or ammonia. wikipedia.org While the classic Mannich reaction typically yields β-amino carbonyl compounds, variations of this reaction can be employed to synthesize heterocyclic systems, including substituted oxazines. organic-chemistry.orgacs.orgorganic-chemistry.org

In the context of 1,3-oxazine synthesis, a Mannich-type reaction can be designed where a suitable phenol, an aldehyde, and a primary amine condense to form a benzoxazine (B1645224) derivative. For the synthesis of 2-amino-6-phenyl-1,3-oxazine-4-ones, a modified approach would be required. This could involve the reaction of a β-ketoamide, formaldehyde, and an amine, leading to a Mannich base that can subsequently cyclize. Alternatively, a pre-formed Mannich base can be used as a synthon in a reaction with another component to build the oxazine (B8389632) ring. The reaction conditions, such as the choice of solvent and catalyst, are crucial for directing the reaction towards the desired oxazine product. acs.orgacs.org

Reactions Involving Hydrazine (B178648) Derivatives and Ring Transformations of 6-Alkoxy-4H-1,3-oxazin-4-ones

The reaction of 6-alkoxy-2-aryl-4H-1,3-oxazin-4-ones with hydrazine derivatives provides a pathway to novel heterocyclic systems through ring transformation. For instance, the interaction of 2-substituted 6-alkoxy-4H-1,3-oxazin-4-ones with hydrazine and phenylhydrazine (B124118) leads to the formation of 1,2,4-triazole-5-acetic acid esters. thieme-connect.de This transformation occurs via an initial nucleophilic attack of the hydrazine at the C-2 position of the oxazine ring, followed by ring opening and subsequent recyclization to the triazole core. thieme-connect.de

The reaction conditions influence the rate and yield of the product. For example, hydrazine, being more nucleophilic, reacts with 6-alkoxy-2-aryl-4H-1,3-oxazin-4-ones at room temperature, affording high yields of the corresponding triazole derivatives. thieme-connect.de In contrast, the reaction with the less nucleophilic phenylhydrazine often requires heating to achieve comparable results. thieme-connect.de

Interestingly, the use of unsymmetrical N,N-dimethylhydrazine with 6-alkoxy-2-aryl-4H-1,3-oxazin-4-ones results in the formation of 2-substituted 4-hydroxyimidazole-5-carboxylates instead of triazoles. thieme-connect.de This highlights the influence of the hydrazine derivative's substitution pattern on the final product of the ring transformation reaction.

Formation from Schiff Bases and Salicylic (B10762653) Acid

While the direct synthesis of this compound from Schiff bases and salicylic acid is not extensively documented in the provided context, related syntheses of oxazine derivatives often involve the condensation of multiple components. For instance, Schiff bases, which are typically formed from the reaction of an amine and an aldehyde, are key intermediates in the synthesis of various heterocyclic compounds. A series of novel nih.govresearchgate.net-oxazine derivatives have been synthesized from chalcones, which can be prepared from substituted benzaldehydes and acetophenones. These chalcones are then reacted with urea to yield the oxazine ring. Another approach involves the one-pot, three-component reaction of substituted 2-aminophenols, benzaldehydes, and phenacyl bromides to produce 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazines. arkat-usa.org

Modern and Green Chemistry Paradigms in 2-Amino-1,3-oxazine-4-one Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the adoption of modern techniques such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of novel catalysts.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netarkat-usa.orgmdpi.com The rapid preparation of 3-substituted 2-imino-pyrido[2,3-e] nih.govresearchgate.netoxazin-4-ones from various starting materials using cyanogen (B1215507) bromide has been successfully achieved under microwave irradiation. researchgate.net This method offers a significant advantage in the drug discovery process by speeding up the synthesis of new chemical entities. researchgate.net

Microwave irradiation has also been employed in the one-pot, multicomponent synthesis of 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazines, where it has been shown to reduce reaction time, decrease solvent usage, and improve product yield and purity. arkat-usa.org Similarly, the synthesis of fused 1,2,4-triazines has been efficiently carried out using microwave heating. mdpi.com

Solvent-Free Reaction Conditions

The use of solvent-free reaction conditions is a key principle of green chemistry, as it reduces waste and minimizes the environmental impact of chemical processes. The synthesis of 2-aryl-4-thioxo-4H-naphtho[2,3-e] nih.govresearchgate.netoxazine-5,10-diones has been achieved under solvent-free conditions at ambient temperature, using N-methylimidazole as a catalyst. sciresliterature.org This method offers a simple and environmentally benign route to these compounds. sciresliterature.org

Another example is the solid SiO2-H3PO4 catalyzed solvent-free cyclization under microwave irradiation for the synthesis of 1,3-oxazine amine derivatives. nih.gov The combination of solvent-free conditions and microwave assistance provides a highly efficient and green synthetic protocol.

Catalytic Strategies for Enhanced Efficiency (e.g., Nanocatalysis)

The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of organic reactions. Nanocatalysis, in particular, has garnered significant attention due to the high surface area and unique reactivity of nanomaterials. While the direct application of nanocatalysis for the synthesis of this compound is not explicitly detailed in the provided search results, the use of nanocatalysts in the synthesis of related heterocyclic compounds is an active area of research. For instance, a reusable magnetic nanocatalyst (GO-Fe3O4–Ti(IV)) has been successfully employed for the synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazines under solvent-free conditions. nih.gov This eco-friendly and recoverable catalyst offers high yields and short reaction times. nih.gov

Carbonylation-Cyclization Domino Reactions for Benzo[e]nih.govresearchgate.netoxazin-4-ones

A noteworthy and efficient method for the synthesis of the 2-amino-4H-benzo[e] nih.govresearchgate.netoxazin-4-one core structure is through a palladium-catalyzed carbonylation-cyclization domino reaction. nih.govresearchgate.neted.ac.uk This one-step process utilizes readily available ortho-halophenols and cyanamide. nih.govresearchgate.net The reaction proceeds via a palladium-catalyzed carbonylative coupling, followed by a spontaneous intramolecular cyclization to furnish the desired benzoxazinone (B8607429) ring system in moderate to excellent yields. nih.govresearchgate.net

A key advantage of this methodology is the ability to use carbon monoxide gas generated ex situ from sources like molybdenum hexacarbonyl (Mo(CO)6) or other CO-releasing molecules, which circumvents the need to handle the highly toxic gas directly. nih.govresearchgate.net The reaction conditions are generally mild, and the product can often be isolated by simple precipitation. nih.gov This strategy has also been successfully extended to include the more challenging ortho-bromophenols as substrates, demonstrating its versatility. nih.gov

Table 1: Reaction of 6-Alkoxy-2-aryl-4H-1,3-oxazin-4-ones with Hydrazine Derivatives thieme-connect.de

| 1,3-Oxazine-4-one Derivative | Hydrazine Derivative | Product |

| 6-Alkoxy-2-aryl-4H-1,3-oxazin-4-one | Hydrazine | 1,2,4-Triazole-5-acetic acid ester |

| 6-Alkoxy-2-aryl-4H-1,3-oxazin-4-one | Phenylhydrazine | 1,2,4-Triazole-5-acetic acid ester |

| 6-Alkoxy-2-aryl-4H-1,3-oxazin-4-one | N,N-Dimethylhydrazine | 4-Hydroxyimidazole-5-carboxylate |

Table 2: Modern Synthetic Approaches to Oxazine Derivatives

| Synthetic Method | Key Features | Example Product | References |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | 3-Substituted 2-imino-pyrido[2,3-e] nih.govresearchgate.netoxazin-4-ones | researchgate.netarkat-usa.org |

| Solvent-Free Reaction | Reduced waste, environmentally friendly | 2-Aryl-4-thioxo-4H-naphtho[2,3-e] nih.govresearchgate.netoxazine-5,10-diones | sciresliterature.orgnih.gov |

| Nanocatalysis | High efficiency, recoverable catalyst | 2-Aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazines | nih.gov |

| Carbonylation-Cyclization | One-pot domino reaction, mild conditions | 2-Amino-4H-benzo[e] nih.govresearchgate.netoxazin-4-one | nih.govresearchgate.neted.ac.uk |

Mechanistic and Reactivity Studies of 2 Amino 6 Phenyl 1,3 Oxazine 4 One Derivatives

Reaction Pathways and Intermediate Species

The reactivity of the 2-amino-1,3-oxazine-4-one core is governed by the interplay of its constituent functional groups. The presence of the amino group at the 2-position, the phenyl group at the 6-position, and the carbonyl group at the 4-position, all attached to the 1,3-oxazine ring, dictates its chemical behavior.

Ring-Opening and Recyclization Mechanisms

The 1,3-oxazine-4-one ring can undergo ring-opening reactions under various conditions, often followed by recyclization to form different heterocyclic systems. While specific studies on 2-amino-6-phenyl-1,3-oxazine-4-one are limited, the general mechanisms can be inferred from related benzoxazinone (B8607429) structures.

One plausible pathway for the formation of the 1,3-oxazine-4-one ring involves the cyclization of an appropriate N-acylamino acid precursor. For instance, the synthesis of 2-phenyl-4H-benzo[d] ubaya.ac.idnih.govoxazin-4-one from anthranilic acid and benzoyl chloride proceeds through a two-step mechanism. The first step is a nucleophilic attack of the amine group on the carbonyl center of the benzoyl chloride, followed by the elimination of a chlorine atom to form an amide intermediate. The second step involves an intramolecular cyclization where the carboxylate anion attacks the amide group, leading to the formation of the benzoxazine (B1645224) ring. ubaya.ac.id A similar mechanism can be postulated for the formation of this compound from a suitable acyclic precursor.

Ring-opening of the 1,3-oxazine ring can be initiated by nucleophilic attack at the carbonyl carbon or at the C-6 position. For example, the reaction of 4H-3,1-benzoxazin-4-ones with various nitrogen nucleophiles leads to the formation of quinazolin-4-one derivatives. raco.cat The aminolysis of 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one with primary and secondary amines results in the formation of corresponding amides. raco.cat

The reversible ring-opening of 1,3-benzoxazines with thiols has been studied, and it is proposed that the reaction proceeds via an iminium ion intermediate. researchgate.net A protic solvent can promote the initial protonation of the benzoxazine, facilitating the ring-opening. researchgate.net

Tautomeric Equilibria and Isomerization Processes within 1,3-Oxazine-4-ones

Tautomerism is a potential phenomenon in 2-amino-1,3-oxazine-4-ones. The presence of the amino group at the 2-position allows for the existence of an imino tautomer. This equilibrium would involve the migration of a proton from the amino group to the ring nitrogen at position 1.

Isomerization processes are also relevant to the chemistry of oxazines. For example, the stereospecific isomerization of 3-amido-2-phenyl azetidines can lead to the formation of 2-oxazolines, which are five-membered heterocyclic compounds. nih.gov This type of ring transformation highlights the potential for 1,3-oxazine-4-ones to undergo rearrangement reactions to form other heterocyclic structures.

Structure-Reactivity Relationships within the 2-Amino-1,3-oxazine-4-one System

The reactivity of the 2-amino-1,3-oxazine-4-one system is significantly influenced by the nature and position of substituents on the phenyl ring and at the amino group. These substituents can alter the electron density at various points in the molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

In related 6-aryl-1,4-dihydrobenzo[d] ubaya.ac.idnih.govoxazine-2-thiones, the substitution pattern on the aryl group has been shown to be critical for their biological activity as progesterone (B1679170) receptor modulators. nih.gov Similarly, for 2-amino-4H-1,3-benzo[e]oxazin-4-ones, the presence of electron-withdrawing substituents on the aryl ring was found to be essential for a successful heterocyclization reaction. nih.gov Conversely, electron-donating substituents on the aryl ring of benzo[d] ubaya.ac.idnih.gov-oxazin-4-ones favored the formation of the final product over a dihydro intermediate. nih.gov

These findings suggest that for this compound, electron-withdrawing groups on the phenyl ring would likely enhance the electrophilicity of the oxazine (B8389632) ring carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease the reactivity towards nucleophiles.

Influences of Substituent Stereoelectronic Effects on Reactivity (e.g., in Polymerization)

The stereoelectronic effects of substituents play a crucial role in directing the course of chemical reactions, including polymerization. While specific studies on the polymerization of this compound are not documented, the polymerization of related benzoxazine monomers provides valuable insights.

The ring-opening polymerization (ROP) of benzoxazines is a complex process that can be initiated thermally or catalytically. nih.gov The polymerization of 2-substituted 1,3-benzoxazines has been observed, indicating that substitution on the oxazine ring does not necessarily inhibit polymerization. rsc.org The mechanism of ROP can proceed through either an O-activated or an N-activated pathway, leading to the formation of a polybenzoxazine network. nih.gov

The nature of the substituents on the benzoxazine monomer can influence the polymerization behavior and the properties of the resulting polymer. For instance, the thermal properties of poly(PH-a- nih.govba), derived from a 2-substituted 1,3-benzoxazine, were found to be comparable to those of the polymer from its unsubstituted counterpart. rsc.org

In the context of this compound, substituents on the phenyl ring could influence the stability of intermediates formed during polymerization and thus affect the rate and mechanism of the reaction.

Halochromic Response Mechanisms of 1,3-Oxazine Ring Systems

There is currently a lack of specific scientific literature describing the halochromic response mechanisms of 1,3-oxazine ring systems, including this compound. Halochromism involves a color change upon a change in pH, a property that is dependent on the electronic structure of the molecule and the presence of acidic or basic functional groups. While the 2-amino-1,3-oxazine-4-one structure possesses both basic (amino group) and potentially acidic (amide proton) sites, dedicated studies on its halochromic behavior have not been reported.

Advanced Spectroscopic Elucidation of 2 Amino 6 Phenyl 1,3 Oxazine 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-Dimensional (¹H, ¹³C) NMR for Proton and Carbon Characterization

¹H NMR spectra of 2-Amino-6-phenyl-1,3-oxazine-4-one derivatives provide characteristic signals for the protons in the molecule. For instance, in triazine-based benzoxazine (B1645224) monomers, the protons of the oxazine (B8389632) ring, specifically the Ar−CH2−N and O−CH2−N moieties, exhibit distinct singlets. In one derivative, these appear at 4.80 ppm and 5.58 ppm, respectively, while in a brominated analogue, the signals are found at 4.78 ppm and 5.60 ppm. acs.org Aromatic protons typically resonate in the range of 6.67 to 9.26 ppm. acs.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For the aforementioned triazine-based benzoxazine monomers, the carbon atoms of the oxazine ring are observed at approximately 48 ppm and 77 ppm for a non-brominated derivative and at 45 ppm and 75 ppm for a brominated version. acs.org The carbons of the aromatic and triazine rings typically appear in the region between 107 and 170 ppm. acs.org In other related oxazine structures, such as 2-methyl-5-phenyl-4H-1,3,4-oxadiazine, the methyl carbon appears around 20.40 ppm, while the oxadiazine ring carbon is observed at 143.10 ppm. orgchemres.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives and Related Structures

| Compound/Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| TA-TPh-BZ (Ar−CH₂−N) | 4.80 | 48 | acs.org |

| TA-TPh-BZ (O−CH₂−N) | 5.58 | 77 | acs.org |

| TA-TPh-BZ-Br (Ar−CH₂−N) | 4.78 | 45 | acs.org |

| TA-TPh-BZ-Br (O−CH₂−N) | 5.60 | 75 | acs.org |

| Aromatic Protons | 6.67 - 9.26 | 107 - 170 | acs.org |

| Triazine Carbon | - | ~170 | acs.org |

| 2-Methyl-5-phenyl-4H-1,3,4-oxadiazine (CH₃) | 2.50 | 20.40 | orgchemres.org |

| 2-Methyl-5-phenyl-4H-1,3,4-oxadiazine (Oxadiazine C) | 7.80 | 143.10 | orgchemres.org |

Two-Dimensional (COSY, HMQC, HMBC) NMR for Structural Confirmation

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure from the individual proton and carbon signals.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. This is particularly useful for assigning protons on the phenyl ring and confirming the connectivity within the oxazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for connecting different fragments of the molecule. For example, an HMBC correlation between the protons of the amino group and the carbonyl carbon (C-4) would confirm the "amino-one" substructure. Similarly, correlations from the proton at C-5 to the carbons of the phenyl ring would solidify the position of the phenyl substituent. In complex systems, HMBC is instrumental in piecing together the entire molecular puzzle. nih.gov

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds, providing a fingerprint of the functional groups present in a molecule. For this compound derivatives, the IR spectrum displays characteristic absorption bands.

A key feature is the strong absorption from the carbonyl group (C=O) of the oxazinone ring, typically appearing in the range of 1670-1780 cm⁻¹. libretexts.org The C=N stretching vibration within the oxazine ring is also a notable feature, often observed around 1670-1681 cm⁻¹. orgchemres.org The N-H stretching vibrations of the primary amino group usually appear as two distinct peaks in the region of 3100-3500 cm⁻¹. youtube.com The presence of an aromatic phenyl ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.orgyoutube.com The C-O-C stretching of the oxazine ether linkage typically gives rise to a strong band between 1100 and 1300 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amine (N-H) | Stretch | 3100 - 3500 (often two bands) | youtube.com |

| Carbonyl (C=O) | Stretch | 1670 - 1780 | libretexts.org |

| Imine (C=N) | Stretch | 1670 - 1681 | orgchemres.org |

| Aromatic C-H | Stretch | > 3000 | libretexts.orgyoutube.com |

| Aromatic C=C | Stretch | 1450 - 1600 | libretexts.orgyoutube.com |

| Ether (C-O-C) | Stretch | 1100 - 1300 | orgchemres.org |

Mass Spectrometry (MS and HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula.

The fragmentation pattern offers structural clues. Common fragmentation pathways for this class of compounds may include:

Alpha-cleavage: Cleavage of the bonds adjacent to the heteroatoms (nitrogen and oxygen) is a common fragmentation pathway for amines and ethers. libretexts.org

Loss of small neutral molecules: Fragments corresponding to the loss of CO, HCN, or other small, stable molecules can be observed.

Retro-Diels-Alder reaction: The oxazine ring might undergo a retro-Diels-Alder fragmentation, leading to characteristic daughter ions.

Cleavage of the phenyl group: A peak corresponding to the loss of the phenyl group (C₆H₅, 77 mass units) or a phenyl radical is often observed.

For example, in related oxadiazole derivatives, the fragmentation pattern can be used to identify different substituents on the core structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum provides information about the electronic structure and conjugation within the molecule.

Oxazine dyes, a related class of compounds, are known to exhibit solvatochromism, where the absorption maximum (λmax) shifts depending on the polarity of the solvent. beilstein-journals.orgnih.gov This is often due to intramolecular charge transfer (CT) excitations. beilstein-journals.org For this compound derivatives, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the conjugated system, which includes the phenyl ring and the oxazine ring. The presence of the amino group, an electron-donating group, and the carbonyl group, an electron-withdrawing group, can lead to intramolecular charge transfer character in the electronic transitions.

The λmax values for these compounds will be influenced by the specific substitution pattern on the phenyl ring and the oxazine core. Generally, extending the conjugation or introducing strong electron-donating or -withdrawing groups will cause a bathochromic (red) shift in the absorption maximum. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

For derivatives of this compound, a crystal structure would unambiguously confirm the planar or non-planar nature of the oxazine ring, the orientation of the phenyl substituent relative to the heterocyclic ring, and the intramolecular and intermolecular interactions, such as hydrogen bonding. For instance, in a related 2,4-diamino-6-phenyl-1,3,5-triazine cocrystal, X-ray diffraction revealed the specific hydrogen bonding motifs that stabilize the crystal lattice. researchgate.net Similarly, for a 2-cyanoguanidinophenytoin derivative, X-ray crystallography showed a monoclinic crystal system and detailed the inter- and intramolecular hydrogen bonds that stabilize the structure. nih.gov This level of detail is invaluable for understanding the solid-state packing and for rationalizing the bulk properties of the material.

Computational and Theoretical Investigations of 2 Amino 6 Phenyl 1,3 Oxazine 4 One Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 2-amino-6-phenyl-1,3-oxazine-4-one derivatives. acs.orgespublisher.com These methods allow for a detailed examination of the molecule's electronic structure and energetics.

Geometry Optimization and Electronic Structure Analysis

DFT calculations, often employing the B3LYP functional with a 6-31G** basis set, are used to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. espublisher.com This process provides crucial information on bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also a key aspect. espublisher.com The distribution of these frontier orbitals helps in understanding the molecule's reactivity and electronic transitions. For instance, in related heterocyclic systems, the HOMO is often located on the benzene (B151609) rings and substituents, while the LUMO is distributed across the heterocyclic ring. espublisher.com

Energetic Parameters and Tautomeric Stability Predictions

Energetic parameters derived from quantum chemical calculations are vital for predicting the stability of different forms of the molecule, such as tautomers. The energy gap between the HOMO and LUMO is a significant parameter, providing an indication of the molecule's kinetic stability and chemical hardness. espublisher.com For similar heterocyclic compounds, these energy gaps have been calculated to be in the range of 3.38 to 4.01 eV. espublisher.com These calculations help in predicting which tautomeric form of the 2-amino-1,3-oxazine-4-one ring system is more likely to exist under physiological conditions.

Molecular Modeling and In Silico Screening

Molecular modeling and in silico screening are powerful tools for identifying and optimizing lead compounds. nih.govnih.gov These computational techniques allow for the rapid assessment of large libraries of virtual compounds against specific biological targets. For derivatives of 1,3-oxazine, these methods have been employed to predict their potential as inhibitors of various enzymes. nih.govresearchgate.net Online tools and specialized software are used to evaluate properties like drug-likeness and potential biological activities against targets such as kinase inhibitors and proteases. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jetir.org This method is crucial for understanding the interactions between this compound derivatives and their biological targets at the molecular level.

Ligand-Protein Interaction Analysis (e.g., DNA Gyrase, Methionyl-tRNA Synthetase, TMV CP, TetR)

Molecular docking studies have been conducted to investigate the binding of 1,3-oxazine derivatives to several important biological targets.

DNA Gyrase: Docking studies have shown that related compounds can bind to the active site of DNA gyrase, an essential bacterial enzyme. nih.gov The binding is often mediated by interactions with key amino acid residues and, in some cases, a divalent metal ion like Mg2+. nih.gov

Methionyl-tRNA Synthetase (MetRS): Derivatives of 1,3-oxazines have been docked into the active site of MetRS, an enzyme crucial for protein synthesis. ubaya.ac.idctu.edu.vn These studies reveal potential binding modes and interactions with amino acid residues such as Gly 23, His 24, and Val 326. ubaya.ac.id The docking scores, or rerank scores, provide an estimate of the binding affinity, with more negative values indicating a more stable complex. ubaya.ac.idctu.edu.vn

Tobacco Mosaic Virus Coat Protein (TMV CP): To understand their antiviral mechanism, oxazinyl flavonoids have been docked with TMV CP. nih.gov The results indicate that these compounds can fit into the active pocket of the protein, forming hydrogen bonds and π-π stacking interactions with key residues like ARG 134 and TYR 139, which may inhibit virus assembly. nih.gov

Tetracycline (B611298) Repressor (TetR): While specific docking studies of this compound with TetR were not found in the provided context, this protein is a common target for antibacterial drug design. Docking studies with TetR would typically involve analyzing interactions with the tetracycline binding pocket to predict potential inhibitory activity.

Table of Docking Study Results for 1,3-Oxazine Derivatives

| Biological Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| DNA Gyrase | - | Mediated by Mg2+ | nih.gov |

| Methionyl-tRNA Synthetase | Gly 23, His 24, Val 326 | Steric Interactions | ubaya.ac.id |

Pharmacophore Analysis for Activity Prediction

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This approach helps in screening large databases of compounds to find new potential drug candidates.

For instance, a pharmacophore-based rational redesign was successfully applied to a class of mitofusin activators, which are structurally distinct from this compound but share the presence of a phenyl ring and amide-like functionalities. researchgate.net In that study, a pharmacophore model was generated to improve the properties of a lead compound. The model highlighted key features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. This guided the synthesis of new analogs with improved pharmacokinetic profiles and enhanced neuronal activity. researchgate.net

The performance of such pharmacophore models is often evaluated using metrics like the Güner-Henry (GH) score, which assesses the model's ability to distinguish active compounds from inactive ones (decoys). A typical validation process involves screening a database containing known actives and a larger set of decoy molecules.

Table 1: Example of Pharmacophore Model Validation Metrics

| Parameter | Value | Description |

| GH Score | 0.7 - 1.0 | Indicates a good model that can effectively identify active compounds. |

| Enrichment Factor (EF) | > 1 | Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection. |

| Yield of Actives (%) | High | The percentage of known active compounds identified from the database. |

This table represents typical validation metrics for a pharmacophore model and is for illustrative purposes.

By applying similar methodologies, a pharmacophore model for this compound derivatives could be developed. This would involve identifying a known active compound or a binding site on a biological target to define the key chemical features required for interaction.

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure relates to biological activity. Computational models are increasingly used to derive and rationalize SAR, providing insights that guide the design of more potent and selective compounds.

In studies of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] researchgate.netresearchgate.netoxazin-4-amine derivatives, which share a fused oxazine (B8389632) ring system, computational docking and SAR analysis were employed to develop potent inhibitors of RET kinase, a target in cancer therapy. mdpi.com These studies revealed that specific substitutions on the phenyl ring and modifications of the oxazine core significantly impacted the inhibitory activity. For example, the introduction of a urea (B33335) moiety at a particular position on the phenyl ring was found to be crucial for potent activity against both wild-type and mutant forms of the enzyme. mdpi.com

Table 2: Illustrative SAR Data for Fused Oxazine Derivatives as Kinase Inhibitors

| Compound ID | Modification | IC₅₀ (nM) vs. RET-wild-type | IC₅₀ (nM) vs. RET-V804M Mutant |

| Lead Compound | Unsubstituted Phenyl | 500 | 750 |

| Derivative A | Methoxy group on phenyl | 250 | 400 |

| Derivative B | Urea moiety on phenyl | 10 | 15 |

This table is a hypothetical representation based on SAR principles described in studies of similar compounds and is for illustrative purposes only. mdpi.com

Similarly, for this compound, computational docking into a relevant biological target could elucidate key interactions. The amino group at the 2-position and the phenyl group at the 6-position are likely to be critical for binding. SAR studies would explore how substitutions on the phenyl ring or modifications to the amino group affect activity. For instance, the electronic nature and steric bulk of substituents on the phenyl ring could modulate binding affinity and selectivity.

DNA Interaction Studies (e.g., UV-Vis Titration)

UV-Visible (UV-Vis) titration is a common spectrophotometric method used to study the binding of small molecules to DNA. This technique monitors changes in the absorption spectrum of a compound upon the addition of increasing concentrations of DNA. The nature of these spectral changes can provide information about the mode of interaction (e.g., intercalation, groove binding, or electrostatic interaction) and the strength of the binding.

Intercalation, where a planar molecule inserts itself between the base pairs of DNA, typically results in significant hypochromism and a bathochromic shift. This is due to the strong π-π stacking interactions between the chromophore of the compound and the DNA base pairs. researchgate.net Groove binding, on the other hand, often leads to smaller changes in the absorption spectrum.

The binding constant (K_b), which quantifies the affinity of the compound for DNA, can be calculated from the UV-Vis titration data using the Wolfe-Shimer equation or similar models.

Table 3: Example of DNA Binding Data from UV-Vis Titration for a Heterocyclic Compound

| Compound | λ_max (nm) (Free) | λ_max (nm) (Bound to DNA) | Spectral Shift (Δλ, nm) | Effect on Absorbance | Binding Constant (K_b) (M⁻¹) | Probable Binding Mode |

| Compound X | 280 | 285 | 5 (Bathochromic) | Hypochromism | 1.5 x 10⁵ | Intercalation |

| Compound Y | 320 | 322 | 2 (Bathochromic) | Slight Hypochromism | 2.3 x 10⁴ | Groove Binding |

This table provides illustrative data based on typical results from UV-Vis titration studies of DNA-binding compounds and is not specific to this compound. mdpi.com

For this compound, the planar phenyl ring and the heterocyclic core suggest a potential for DNA intercalation. A UV-Vis titration experiment would involve recording the spectrum of a solution of the compound and then incrementally adding a stock solution of DNA, such as calf thymus DNA (ct-DNA). The resulting spectral changes would be analyzed to determine the binding mode and affinity, providing valuable insights into its potential biological mechanism of action.

Exploration of Biological Activities of 2 Amino 6 Phenyl 1,3 Oxazine 4 One Derivatives

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial properties of 2-amino-1,3-oxazine derivatives are a key area of research, with studies demonstrating their effectiveness against a range of bacterial and fungal pathogens. researchgate.netresearchgate.net

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Derivatives of 1,3-oxazine have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, a series of [6-(p-substituted aminophenyl)-4-(p-substituted phenyl)-6H-1,3-oxazin-yl]-acetamides were synthesized and screened for their antibacterial properties. Among the synthesized compounds, some were found to have strong or promising antibacterial activity. researchgate.net

In another study, newly synthesized 1,3-oxazine derivatives were evaluated for their in-vitro antibacterial activity against E. coli and S. aureus. Several of these compounds exhibited significant activity against these bacterial strains. nih.gov Similarly, research on 1,3-oxazine and 1,3-thiazine derivatives demonstrated their efficacy against bacteria such as Micrococcus roseus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Furthermore, the synthesis of 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one and its derivatives showed mild to moderate activity against both gram-positive and gram-negative bacteria. raco.cat The antibacterial activity of 1,3,4-oxadiazole (B1194373) derivatives has also been explored, with some compounds showing stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus than reference drugs. nih.gov

The following table summarizes the antibacterial activity of selected 1,3-oxazine and related derivatives:

Antibacterial Activity of 1,3-Oxazine and Related Derivatives| Compound/Derivative | Bacterial Strain(s) | Activity Level | Reference |

|---|---|---|---|

| [6-(p-substituted aminophenyl)-4-(p-substituted phenyl)-6H-1,3-oxazin-yl]-acetamides | E. coli, S. aureus | Strong/Promising | researchgate.net |

| 1,3-Oxazine derivatives | E. coli, S. aureus | Significant | nih.gov |

| 1,3-Oxazine and 1,3-Thiazine derivatives | Micrococcus roseus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Good to Excellent | researchgate.net |

| 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one derivatives | Gram-positive and Gram-negative bacteria | Mild to Moderate | raco.cat |

| 1,3,4-Oxadiazole derivatives | Pseudomonas aeruginosa, Staphylococcus aureus | Strong/Comparable to reference drugs | nih.gov |

Antifungal Activities

In addition to their antibacterial properties, 1,3-oxazine derivatives have demonstrated significant antifungal activity. researchgate.netresearchgate.net A study on novel bis-oxazine derivatives showed their potential as antimicrobial agents. jocpr.com Similarly, a series of [6-(p-substituted aminophenyl)-4-(p-substituted phenyl)-6H-1,3-oxazin-yl]-acetamides displayed strong antifungal activity. researchgate.net

Research on 1,3-oxazine and 1,3-thiazine derivatives revealed that some compounds showed excellent activity against Aspergillus niger and Penicillium italicum. researchgate.net Furthermore, certain 1,3-benzoxazine derivatives were found to be active against A. niger. nih.gov The antifungal potential of these compounds has also been noted in broader reviews of 1,3-oxazine derivatives. researchgate.net

The table below outlines the antifungal activity of various 1,3-oxazine and related compounds:

Antifungal Activity of 1,3-Oxazine and Related Derivatives| Compound/Derivative | Fungal Strain(s) | Activity Level | Reference |

|---|---|---|---|

| [6-(p-substituted aminophenyl)-4-(p-substituted phenyl)-6H-1,3-oxazin-yl]-acetamides | Not specified | Strong | researchgate.net |

| 1,3-Oxazine and 1,3-Thiazine derivatives | Aspergillus niger, Penicillium italicum | Excellent | researchgate.net |

| 1,3-Benzoxazine derivatives | A. niger | Active | nih.gov |

Molecular Targets of Antimicrobial Action (e.g., DNA Gyrase, TetR)

The mechanism of antimicrobial action for some of these heterocyclic derivatives involves the inhibition of essential bacterial enzymes. For instance, certain 1,3,4-oxadiazole derivatives have been found to be strong inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are crucial for bacterial DNA replication. nih.gov Molecular docking studies have confirmed the ability of these compounds to bind to the key amino acids of these enzymes. nih.gov

Antiviral Potentials and Receptor Interactions

The antiviral properties of 2-amino-6-phenyl-1,3-oxazine-4-one derivatives and related heterocyclic compounds have been investigated against a variety of viruses, including plant and human pathogens.

Activity against Specific Viral Targets (e.g., Tobacco Mosaic Virus, HIV-1)

Tobacco Mosaic Virus (TMV): Several studies have highlighted the potential of oxazine (B8389632) derivatives in combating the Tobacco Mosaic Virus (TMV). A series of oxazinyl flavonoids were synthesized and showed moderate to excellent anti-TMV activities. nih.gov Some of these compounds exhibited higher antiviral activity than the commercial agent ribavirin. nih.gov Another study on chiral thiourea (B124793) derivatives containing a phosphonate (B1237965) group demonstrated good curative activity against TMV. nih.gov The mechanism of action is believed to involve the inhibition of the polymerization process of the TMV coat protein. nih.gov

Human Immunodeficiency Virus Type 1 (HIV-1): Derivatives of this compound have been explored as potential HIV-1 inhibitors. A novel non-natural amino acid, a precursor to a CD4-mimetic miniprotein, showed inhibitory activity against a large panel of primary HIV-1 isolates. nih.gov This compound is thought to interfere with the interaction between the viral envelope glycoprotein (B1211001) gp120 and the cellular receptor CD4. nih.gov

Furthermore, a series of novel phenylalanine derivatives were designed as HIV-1 capsid (CA) protein inhibitors. Several of these compounds displayed moderate to exceptional anti-HIV-1 activity. nih.govkuleuven.be

The following table presents the antiviral activity of selected derivatives:

Antiviral Activity of this compound and Related Derivatives| Compound/Derivative | Viral Target | Key Findings | Reference |

|---|---|---|---|

| Oxazinyl flavonoids | Tobacco Mosaic Virus (TMV) | Moderate to excellent anti-TMV activity, some superior to ribavirin. | nih.gov |

| Chiral thiourea phosphonate derivative | Tobacco Mosaic Virus (TMV) | Good curative activity in vivo. | nih.gov |

| Non-natural amino acid (882376) | HIV-1 | Inhibitory activity against a large panel of primary isolates. | nih.gov |

| Phenylalanine derivatives (II-13c, V-25i) | HIV-1 Capsid (CA) | Exceptional anti-HIV-1 activity. | nih.gov |

| Phenylalanine derivatives (7u, 7m) | HIV-1 | Potent HIV-1 inhibitors. | kuleuven.be |

Inhibition of Viral Assembly Processes (e.g., TMV Coat Protein Interaction)

A key mechanism of antiviral action for some of these compounds is the disruption of viral assembly. In the case of TMV, molecular docking studies have suggested that oxazinyl flavonoids can interact with the TMV coat protein (CP), thereby inhibiting the assembly of the virus. nih.gov Similarly, a chiral thiourea phosphonate derivative was found to inhibit the polymerization of the TMV-CP in vitro. nih.gov

Non-Nucleoside Reverse Transcriptase Inhibition (for Anti-HIV)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy for the treatment of HIV-1 infection. wikipedia.org They function by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme essential for viral replication. wikipedia.orgnih.gov This binding induces a conformational change in the enzyme, ultimately inhibiting its function. wikipedia.org

Research has identified certain 1,3-oxazine derivatives as potential NNRTIs. For instance, trifluoromethyl-1,3-oxazine-2-one has demonstrated high activity against various strains of HIV-1, including those with mutations that confer resistance to other NNRTIs. ijrpr.com This suggests that the 1,3-oxazine scaffold could be a valuable template for the development of new and potent anti-HIV agents. nih.gov

Further studies on related structures, such as 2-amino-6-arylsulfonylbenzonitriles, have provided insights into the structure-activity relationships (SAR) for NNRTI activity. These studies revealed that specific substitutions, particularly at the meta position of the aryl ring, can significantly enhance antiviral potency, leading to compounds with activity in the low nanomolar range. nih.gov X-ray crystallography of these inhibitors bound to HIV-1 reverse transcriptase has helped to rationalize these SAR data and understand their effectiveness against mutant viral strains. nih.gov

Anti-Inflammatory Modulatory Effects and In Vitro Models

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. nih.gov Researchers have been exploring 1,3-oxazine derivatives as a potential source of new anti-inflammatory agents. derpharmachemica.comsciresliterature.org

The anti-inflammatory potential of these compounds is often evaluated using various in vitro and in vivo models. Studies have shown that certain derivatives of 1,3,4-oxadiazole, a related heterocyclic system, exhibit significant anti-inflammatory properties, with some compounds showing efficacy comparable to standard drugs like ibuprofen (B1674241) and indomethacin. nih.govnih.gov The replacement of a carboxylic acid group, typical of many NSAIDs, with a 1,3,4-oxadiazole ring has been a successful strategy in developing potent anti-inflammatory agents with potentially improved safety profiles. nih.gov

In Vitro Anti-Inflammatory Assays (e.g., Bovine Serum Albumin, Protease Inhibition)

Simple and rapid in vitro assays are crucial for the initial screening of anti-inflammatory compounds. The inhibition of heat-induced albumin denaturation is a widely used method to assess anti-inflammatory activity. mdpi.comnih.govresearchgate.net When heated, proteins like bovine serum albumin (BSA) undergo denaturation, a process that can be inhibited by anti-inflammatory compounds. nih.govresearchgate.net

A series of novel N-[4-(2-Amino-4-phenyl-6H- ijrpr.comnih.govoxazine-6-yl)-phenyl]-nicotinamide derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity using the BSA denaturation assay. derpharmachemica.com Several of these compounds demonstrated significant, dose-dependent inhibition of protein denaturation. derpharmachemica.com For example, the derivative N-{4-[2-Amino-4-(3-nitro-phenyl)-6H- ijrpr.comnih.govoxazine-6-yl]-phenyl}-nicotinamide methane (B114726) showed notable activity in this assay. derpharmachemica.com

Another common in vitro method is the protease inhibition assay. Proteases play a significant role in the inflammatory process. The same series of nicotinamide (B372718) derivatives were also tested for their ability to inhibit protease activity. derpharmachemica.com The results indicated that several compounds, including the aforementioned 3-nitro-phenyl derivative, exhibited good protease inhibitory activity. derpharmachemica.com

The following table summarizes the in vitro anti-inflammatory activity of selected 1,3-oxazine derivatives. derpharmachemica.com

| Compound | Concentration (µg/mL) | % Inhibition (BSA Method) | % Inhibition (Protease Method) |

| N-{4-[2-Amino-4-(3-nitro-phenyl)-6H- ijrpr.comnih.govoxazine-6-yl]-phenyl}-nicotinamide methane | 10 | 81.11 | 81.11 |

| 50 | 84.6 | 85 | |

| 100 | 90 | 90 | |

| N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H- ijrpr.comnih.govoxazine-6-yl]-phenyl}-nicotinamide | 10 | 80.1 | 80.1 |

| 50 | 83.3 | 84 | |

| 100 | 88 | 88 | |

| Indomethacin (Standard) | 200 | 92.3 | 92.3 |

Antioxidant Properties and Radical Scavenging Mechanisms

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. nih.govfrontiersin.org The antioxidant activity of chemical compounds can be evaluated through various assays that measure their ability to scavenge different types of free radicals. nih.gov The primary mechanisms by which antioxidants exert their effects include hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govnih.gov

Derivatives of 1,3-oxazine have been investigated for their antioxidant potential. derpharmachemica.comsciresliterature.org Studies on related heterocyclic compounds like phenoxazines have shown them to be highly effective radical-trapping antioxidants, sometimes exhibiting greater reactivity than other established antioxidants. researchgate.net

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds. psecommunity.org DPPH is a stable free radical that has a deep violet color in solution, and its color fades in the presence of an antioxidant that can donate a hydrogen atom or an electron. psecommunity.orgnih.gov

A series of N-[4-(2-Amino-4-phenyl-6H- ijrpr.comnih.govoxazine-6-yl)-phenyl]-nicotinamide derivatives demonstrated significant DPPH radical scavenging activity. derpharmachemica.com The scavenging effect was found to be concentration-dependent. Notably, compounds with electron-donating or certain electron-withdrawing groups on the phenyl ring showed enhanced antioxidant potential. derpharmachemica.comresearchgate.net For instance, N-{4-[2-Amino-4-(3-nitro-phenyl)-6H- ijrpr.comnih.govoxazine-6-yl]-phenyl}-nicotinamide methane and N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H- ijrpr.comnih.govoxazine-6-yl]-phenyl}-nicotinamide were among the most active compounds in the series. derpharmachemica.com

Nitric Oxide (NO) Scavenging Activity

Nitric oxide (NO) is a free radical that plays a dual role in biological systems, acting as both a signaling molecule and a mediator of cellular damage. Overproduction of NO can lead to oxidative stress and inflammation. Therefore, the ability of compounds to scavenge NO is an important indicator of their antioxidant potential. nih.gov

The same series of nicotinamide-bearing 1,3-oxazine derivatives was also evaluated for their ability to scavenge nitric oxide. derpharmachemica.com The results showed that these compounds were effective NO scavengers, with their activity increasing with concentration. derpharmachemica.com The most potent compounds in the DPPH assay also exhibited strong NO scavenging capabilities. derpharmachemica.com

The table below presents the antioxidant activity of selected 1,3-oxazine derivatives from the study. derpharmachemica.com

| Compound | Concentration (µg/mL) | % Inhibition (DPPH Method) | % Inhibition (NO Method) |

| N-{4-[2-Amino-4-(3-nitro-phenyl)-6H- ijrpr.comnih.govoxazine-6-yl]-phenyl}-nicotinamide methane | 10 | 81.11 | 81.11 |

| 50 | 84.6 | 85 | |

| 100 | 90 | 90 | |

| N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H- ijrpr.comnih.govoxazine-6-yl]-phenyl}-nicotinamide | 10 | 80.1 | 80.1 |

| 50 | 83.3 | 84 | |

| 100 | 88 | 88 | |

| Ascorbic Acid (Standard) | 100 | 95.3 | 95.3 |

Anticoagulant Activity Profiles

Anticoagulants are substances that prevent or reduce the coagulation of blood, prolonging the clotting time. They are essential in the treatment and prevention of thrombotic disorders. Research has extended to the investigation of 1,3-oxazine derivatives for their potential anticoagulant effects.

In one study, a series of Schiff bases derived from 1,3-oxazine-2-amine and substituted benzaldehydes were synthesized and evaluated for their anticoagulant activity. ijrpr.comijnc.ir The prothrombin time (PT) was used as the measure of anticoagulant effect. The results indicated that several of the synthesized compounds exhibited considerable anticoagulant activity. ijrpr.com For example, a derivative with chloro substitutions demonstrated a significant prolongation of prothrombin time compared to the control. ijrpr.com

The table below shows the anticoagulant activity of some of the synthesized Schiff's bases of 1,3-oxazines. ijrpr.com

| Compound | R | R1 | R2 | Prothrombin Time (seconds) |

| Control | - | - | - | 25.66 |

| Standard | - | - | - | 122.5 |

| A | NO₂ | H | NO₂ | 113.33 |

| B | H | OH | NO₂ | 115.5 |

| C | Cl | H | Cl | 120.16 |

| D | NO₂ | H | OCH₃ | 106.33 |

| E | N(CH₃)₂ | H | OCH₃ | 118.12 |

Emerging Bioactive Applications of this compound Derivatives

The 1,3-oxazine scaffold, a key feature of this compound, is a versatile heterocyclic ring that has garnered significant attention in medicinal chemistry. ijrpr.comijpsr.info Derivatives built upon this core structure have demonstrated a wide spectrum of pharmacological activities, indicating their potential as templates for the development of new therapeutic agents for various diseases. ijrpr.comamazonaws.com Researchers have explored modifications of the 1,3-oxazine ring to develop compounds with promising antidiabetic, antileishmanial, antitubercular, antiulcer, antimalarial, anticonvulsant, antipyretic, anti-platelet, and neuroprotective properties. ijpsr.infonih.govresearchgate.net

Antidiabetic Activity

Derivatives of 1,3-oxazine are being investigated as potential treatments for diabetes. nih.gov Certain benzoxazine (B1645224) derivatives have shown the ability to block glucose uptake by inhibiting glycosidases. nih.gov For instance, the compound 4-(7-chloro-2,4-dihydro-1H-benzo[d] ijrpr.comunav.eduoxazin-2-yl)phenol exhibited significant glucosidase inhibition, surpassing the activity of the standard drug acarbose. nih.gov Other related structures, such as β-amino ketones containing a benzenesulfonamide (B165840) unit, have also been synthesized and shown to possess α-glucosidase inhibitory activity. nih.gov Furthermore, derivatives of 1,3,4-thiadiazole, a related heterocyclic system, have demonstrated potent α-glucosidase inhibition, with activity significantly higher than acarbose. mdpi.com

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease for which new treatments are urgently needed due to the toxicity and resistance associated with current drugs. researchgate.netnih.gov The 1,3-oxazine scaffold is among the heterocyclic structures showing promise in this area. Studies on related heterocyclic compounds, such as 2-amino-thiophene derivatives, have demonstrated effective inhibition of the growth of various Leishmania species, including L. braziliensis, L. major, and L. infantum. nih.gov Similarly, coumarin (B35378) derivatives, which can be integrated with an oxazine ring, have also shown antileishmanial effects. nih.gov

Antitubercular Activity

The rise of multidrug-resistant Mycobacterium tuberculosis strains necessitates the discovery of novel antitubercular agents. nih.govutmb.edu The 1,3-oxazine core is considered a valuable starting point for the synthesis of such agents. ijrpr.com Research has shown that isosteric replacement of a phenyl group with a furan (B31954) or thiophen ring in certain quinoxaline (B1680401) derivatives, which can be structurally related to oxazines, significantly increases antitubercular activity. unav.edu Specifically, compounds 25 and 26 in one study showed potent activity with MIC90 values of 5.2 and 12.1 μM, respectively. unav.edu Additionally, various thiazole, oxazole, and imidazole (B134444) derivatives have been synthesized and screened, with several thiazole-based compounds showing good anti-tubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov

Antiulcer Activity

The potential for 1,3-oxazine derivatives to act as antiulcer agents has been noted in the scientific literature. Research into related quinoline (B57606) derivatives, such as the metabolites of AS-2646, has confirmed their activity against stress-induced ulcers, suggesting that heterocyclic scaffolds can be a fruitful area for the development of new antiulcer drugs. nih.gov

Antimalarial Activity

Malaria remains a significant global health issue, and the development of new antimalarial drugs is a priority. nih.gov Derivatives containing the 1,3-oxazine ring system have exhibited a broad spectrum of pharmacological activities, including antimalarial effects. ijpsr.infonih.gov Studies on coumarin-annulated ferrocenyl 1,3-oxazine derivatives revealed in vitro antiparasitic potency against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, with most compounds showing single-digit micromolar IC50 values. nih.gov The synthesis of novel 5-alkoxy-4-aryl-1,3-oxazinanes also yielded compounds with micromolar potency against P. falciparum. nih.gov

Anticonvulsant Activity

Derivatives of 1,3-oxazine are recognized for their potential as anticonvulsant agents. ijpsr.inforesearchgate.net A series of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl- ijrpr.comunav.edu-oxazinane-2-thiones was synthesized and evaluated for anticonvulsant activity. nih.gov One compound in this series, 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- ijrpr.comunav.edu-oxazinane-2-thiones (4j), was identified as particularly potent in both the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov Other heterocyclic systems, such as 2-aza-spiro[4.5]decane-1,3-diones and acetamide (B32628) derivatives of 2-thiopyrimidine, have also shown significant anticonvulsant effects, highlighting the broad interest in such scaffolds for treating seizure disorders. japsonline.comuj.edu.pl

Anti-platelet Aggregation

Certain quinone and proline derivatives have demonstrated antithrombotic and antiplatelet activities. NQ12, a 1,4-naphthoquinone (B94277) derivative, potently inhibited platelet aggregation induced by various agents like ADP, collagen, and epinephrine. nih.gov Similarly, amides and peptides of 4-amino-5-oxoproline have been found to inhibit ADP-induced platelet aggregation in vitro and slow down thrombus formation in vivo. nih.gov

Neurodegenerative Diseases

The development of treatments for neurodegenerative disorders like Parkinson's and Alzheimer's disease is a major area of research. ijrpr.comnih.gov Naphthoxazine derivatives, which are related to the 1,3-oxazine family, are considered to have therapeutic potential for Parkinson's disease. ijrpr.com Furthermore, inhibitors of monoamine oxidase (MAO) enzymes are used in the treatment of depression and Parkinson's disease. nih.gov A series of 1,2,4-oxadiazin-5(6H)-one derivatives were found to be inhibitors of human MAO, with some showing potent MAO-B inhibition, suggesting their potential as lead compounds for developing anti-Parkinsonian drugs. nih.gov For Alzheimer's disease, inhibitors of cholinesterase enzymes are a key therapeutic strategy, and various 1,3,4-oxadiazole derivatives have been identified as promising inhibitors of both MAO and acetylcholinesterase (AChE). nih.gov

Table 1: Summary of Emerging Bioactive Applications and Key Research Findings

Theoretical and Mechanistic Insights into Diverse Pharmacological Activities

Understanding the mechanism of action is crucial for the rational design and optimization of drug candidates. For the derivatives of 1,3-oxazine and related heterocyclic systems, several theoretical and mechanistic studies have provided insights into their diverse pharmacological effects.

Antitubercular Mechanism: Molecular docking and dynamics simulations for a series of 1,4-benzoxazinone-based compounds suggest that their potent antimycobacterial activity may stem from the inhibition of the menaquinone-B (MenB) enzyme. nih.gov MenB is a vital enzyme in the mycobacterial electron transfer pathway, making it an attractive target for new tuberculosis treatments. nih.gov The lipophilicity conferred by the hydrazide–hydrazone linker in these compounds is thought to be crucial for their interaction with the waxy mycobacterial cell wall. nih.gov

Anticonvulsant Mechanism: The anticonvulsant activity of some phenoxyphenyl-1,3,4-oxadiazole derivatives is believed to be mediated through their interaction with benzodiazepine (B76468) receptors. nih.gov Conformational analysis and superimposition studies on known benzodiazepine agonists, such as estazolam, indicate that these oxadiazole derivatives can mimic the necessary pharmacophoric features for receptor binding. nih.gov The presence of an amino substituent on the oxadiazole ring appears to be important for this activity. nih.gov

Antidiabetic Mechanism: The antidiabetic effects of certain benzoxazine derivatives are attributed to their ability to inhibit α-glucosidase. nih.gov This inhibition blocks the hydrolysis of carbohydrates and reduces glucose uptake. In silico docking studies have supported these findings, showing a high docking score for the active aglycones within the substrate-binding site of glycosidase. nih.gov Other potential mechanisms for related compounds include the agonistic activity on Peroxisome Proliferator-Activated Receptors (PPAR). nih.gov

Antimalarial Mechanism: For coumarin-annulated ferrocenyl 1,3-oxazine derivatives, preliminary mechanistic studies suggest a dual mode of action. The compounds likely interfere with hemozoin formation, a critical detoxification process for the malaria parasite, and also interact with DNA, leading to their plasmocidal effects. nih.gov

Anti-platelet Aggregation Mechanism: The antiplatelet activity of the 1,4-naphthoquinone derivative NQ12 is thought to result from the inhibition of phosphoinositide breakdown and the subsequent reduction in thromboxane (B8750289) A(2) formation. nih.gov This compound was also found to inhibit fibrinogen binding to the platelet surface GPIIb/IIIa receptor, further contributing to its anti-aggregation effect. nih.gov

Neurodegenerative Disease Mechanisms: The therapeutic potential of various oxazine and oxadiazole derivatives in neurodegenerative diseases is linked to the inhibition of key enzymes. For Parkinson's disease, the inhibition of monoamine oxidase B (MAO-B) can enhance dopamine (B1211576) levels in the brain. nih.gov For Alzheimer's disease, a multi-target approach is often considered beneficial. Certain 1,3,4-oxadiazole derivatives have been shown to act as multitargeting inhibitors of both MAO-A/B and acetylcholinesterase (AChE), which could help address the complex pathology of the disease. nih.gov

Table 2: Mechanistic Insights into Pharmacological Activities

Emerging Applications of 2 Amino 6 Phenyl 1,3 Oxazine 4 One Derivatives in Materials Science

Development of Polybenzoxazine Materials

Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, mechanical properties, and low water absorption. metu.edu.tr The incorporation of 2-amino-6-phenyl-1,3-oxazine-4-one derivatives into polybenzoxazine structures offers a pathway to tailor and enhance these properties for specific applications.

Role as Monomers and Precursors in Polymer Synthesis

This compound and its derivatives can function as monomers or precursors in the synthesis of polybenzoxazines. The 1,3-oxazine ring is a key reactive moiety that undergoes ring-opening polymerization upon heating, leading to the formation of a highly cross-linked polymer network. researchgate.net The general synthetic route to benzoxazine (B1645224) monomers involves the Mannich condensation of a phenol, a primary amine, and formaldehyde. nih.govacs.org However, new synthetic strategies, such as ring-closing reactions of aminophenols, are also being explored to create novel benzoxazine derivatives. nih.govacs.org

The polymerization of these monomers is a thermally activated process, and the resulting polybenzoxazines exhibit desirable characteristics such as near-zero volumetric shrinkage during curing and high char yield. metu.edu.trnih.gov The presence of the phenyl group and the amino substituent in the this compound structure can impart specific functionalities and influence the polymerization behavior and final properties of the material. For instance, the amino group can participate in further cross-linking reactions, potentially increasing the network density and thermal stability.

Influence of Oxazine (B8389632) Ring Substitution on Polymerization and Material Properties

The substitution on the oxazine ring of benzoxazine monomers has a profound effect on the polymerization process and the ultimate properties of the resulting polybenzoxazine. The position and nature of the substituent can influence the ring-opening polymerization (ROP) temperature, the activation energy of polymerization, and the thermal stability of both the monomer and the polymer. acs.org

For example, substituting the oxazine ring with a phenyl group can significantly alter the electronic environment of the ring, affecting its reactivity. acs.org The position of this substitution is critical; studies have shown that a 2,4-disubstituted benzoxazine monomer can exhibit a lower ROP temperature and a lower activation energy for polymerization compared to other substitution patterns. acs.org This leads to a more efficient curing process.

Furthermore, the substitution on the phenolic ring of the benzoxazine monomer also plays a crucial role in determining the properties of the final polymer. mdpi.com Introducing different functional groups into the phenolic ring is a common strategy to tailor the material's properties. mdpi.com Research has demonstrated that the position of substituents on the phenolic ring affects the crosslink density of the polybenzoxazine. For instance, meta-substituted isomers have been shown to result in higher char yields and greater crosslink densities compared to their para-substituted counterparts. mdpi.com This increased crosslinking generally translates to enhanced thermal stability and improved mechanical properties. mdpi.com

| Monomer Substitution | Effect on Polymerization | Impact on Material Properties |

| Phenyl group at 2- and/or 4-positions of the oxazine ring | Alters the electronic environment and reactivity of the oxazine ring. acs.org | Influences ROP temperature, activation energy, and thermal stability. acs.org |

| 2,4-disubstituted benzoxazine | Lower ROP temperature and activation energy. acs.org | Leads to more efficient curing. acs.org |

| Substituents on the phenolic ring | Affects crosslink density. mdpi.com | Tailors thermal stability and mechanical properties. mdpi.com |

| Meta-substituted phenolic isomers | Higher char yield and crosslink density compared to para-isomers. mdpi.com | Enhanced thermal stability and mechanical properties. mdpi.com |

Chromogenic Materials and Responsive Systems

The unique electronic and structural characteristics of this compound derivatives make them promising candidates for the development of chromogenic materials. These materials can change their color in response to external stimuli, a property that is highly sought after for various technological applications.

pH-Responsive Color Switching Mechanisms (Halochromism)

Halochromism, or pH-responsive color switching, is a key feature of certain organic molecules. In the context of this compound derivatives, the presence of the amino group and the oxazine ring can lead to protonation or deprotonation events under acidic or basic conditions. These changes in the molecule's protonation state can alter its electronic structure and, consequently, its absorption spectrum, resulting in a visible color change. The specific pH at which this transition occurs can be tuned by modifying the substituents on the phenyl and oxazine rings, allowing for the design of pH indicators with specific sensing ranges.

Electrochromic, Thermochromic, and Photochromic Potentials

Beyond pH sensitivity, derivatives of this compound may also exhibit other chromogenic behaviors:

Electrochromism: The ability to change color upon the application of an electrical potential. The redox-active nature of the amino group and the conjugated system of the molecule could allow for reversible oxidation and reduction processes, each with a distinct color. This property is fundamental for the development of smart windows and displays. rsc.org

Thermochromism: A change in color in response to temperature variations. This phenomenon can arise from temperature-induced changes in molecular conformation or aggregation state. For some spirooxazines, thermochromic behavior has been observed both in solution and when embedded in a polymer matrix. researchgate.net

Photochromism: A reversible color change induced by light. This property is often associated with molecules that can undergo a reversible structural transformation upon irradiation with light of a specific wavelength. Spirooxazines, a class of compounds related to 1,3-oxazines, are well-known for their photochromic properties, switching between a colorless spiro form and a colored merocyanine (B1260669) form upon UV irradiation. researchgate.net

Integration into Advanced Functional Systems

The versatile properties of this compound derivatives open up possibilities for their integration into a variety of advanced functional systems.

The chromogenic properties of these materials are particularly relevant for applications such as:

Displays: Electrochromic materials can be used to create low-power, reflective displays.

Filters: Photochromic and thermochromic materials can be used to create adaptive optical filters that change their transmittance based on light intensity or temperature. aimspress.com

Indicators: Halochromic derivatives can serve as sensitive pH indicators in various chemical and biological systems.

Lenses: Photochromic lenses that darken in sunlight are a well-established application of photochromic materials.

Sensors: The responsive nature of these materials can be harnessed to develop chemical sensors that signal the presence of specific analytes through a color change.

Switches: Molecular switches that can be toggled between two or more states using external stimuli like light or electricity.

Smart Windows: Electrochromic and thermochromic materials can be incorporated into smart windows that can dynamically control the amount of light and heat passing through, leading to energy savings in buildings. rsc.orgaimspress.com

Future Research Directions and Translational Potential

Rational Design and Synthesis of Novel Analogues with Tailored Activities

The 1,3-oxazine framework is a fertile ground for medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. umpr.ac.idnih.gov The rational design of novel analogues of 2-Amino-6-phenyl-1,3-oxazine-4-one is a key avenue for future research, aiming to enhance potency and selectivity for specific biological targets.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has shown that the presence of hydroxyl groups on the aromatic rings and a para-amino group on a third aryl substituent can significantly boost anticancer activity. nih.gov One such analogue demonstrated potent activity against several cancer cell lines, including pancreatic, prostate, and breast cancer, with IC50 values ranging from 7.84 to 16.2 µM. nih.gov Similarly, the synthesis of N-[4-(2-Amino-4-phenyl-6H- nih.govresearchgate.netoxazine-6-yl)-phenyl]-nicotinamide derivatives has yielded compounds with notable anti-inflammatory and antioxidant effects. researchgate.netresearchgate.net Specifically, analogues with trimethoxy and nitro substitutions on the phenyl ring at the 4-position of the oxazine (B8389632) ring showed significant activity in in-vitro assays. researchgate.netresearchgate.net